molecular formula C15H24BrNO2S B7570391 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide

4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide

Cat. No.: B7570391
M. Wt: 362.3 g/mol
InChI Key: VMPRKNDCKWFPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BMS-986205, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. BMS-986205 is a potent and selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a critical role in the immune system.

Mechanism of Action

4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide exerts its pharmacological effects by selectively inhibiting the TYK2 enzyme, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a critical role in the signaling pathway of several cytokines, including IL-12, IL-23, and IFN-α, which are involved in the regulation of the immune system. By inhibiting TYK2, this compound prevents the activation of downstream signaling pathways, leading to the suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in preclinical studies. In a mouse model of psoriasis, treatment with this compound resulted in a significant reduction in skin inflammation and hyperproliferation. In a mouse model of lupus, this compound treatment reduced the production of autoantibodies and prevented the development of renal disease. This compound has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide is its selectivity for the TYK2 enzyme. This selectivity allows for the suppression of pro-inflammatory cytokine production without affecting other cytokines that are involved in normal immune function. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in clinical settings.

Future Directions

4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide is currently undergoing clinical trials for the treatment of psoriasis and lupus. However, there are several potential future directions for the development of this compound. For example, this compound may be investigated for its potential therapeutic applications in other autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective TYK2 inhibitors may lead to the development of more effective treatments for autoimmune and inflammatory diseases.

Synthesis Methods

The synthesis of 4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves several steps, including the preparation of 4-bromo-3-methylbenzenesulfonyl chloride, which is then reacted with N,N-bis(2-methylpropyl)amine to form the final product. The synthesis of this compound has been published in a patent application by Bristol-Myers Squibb, the company that developed the compound.

Scientific Research Applications

4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including psoriasis, lupus, and inflammatory bowel disease. In preclinical studies, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-12, IL-23, and IFN-α, which are known to play a critical role in the pathogenesis of autoimmune diseases.

Properties

IUPAC Name

4-bromo-3-methyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrNO2S/c1-11(2)9-17(10-12(3)4)20(18,19)14-6-7-15(16)13(5)8-14/h6-8,11-12H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPRKNDCKWFPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC(C)C)CC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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